10H-chromeno[3,2-c]pyridine
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Overview
Description
10H-chromeno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a chromene moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-chromeno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. Subsequent reactions with various reagents can introduce the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
10H-chromeno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromeno[3,2-c]pyridine-10-one derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system.
Scientific Research Applications
10H-chromeno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as a therapeutic agent due to its activity against various enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-chromeno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Chromeno[2,3-d]pyrimidine: This compound has a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
10H-chromeno[3,2-c]pyridine is unique due to its specific ring fusion and the resulting electronic properties
Properties
CAS No. |
261-24-5 |
---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
10H-chromeno[3,2-c]pyridine |
InChI |
InChI=1S/C12H9NO/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-6,8H,7H2 |
InChI Key |
DEOGEGDPZGZIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=NC=C3 |
Purity |
95 |
Origin of Product |
United States |
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